![molecular formula C13H9BrFNO3 B2828831 1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene CAS No. 1881296-71-4](/img/structure/B2828831.png)
1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene
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Description
1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the class of nitrobenzenes, which are widely used in the synthesis of organic compounds, pharmaceuticals, and agrochemicals.
Scientific Research Applications
Ultrasound-Assisted Synthesis
Research on the preparation of 1-butoxy-4-nitrobenzene, a compound similar in structure to 1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene, shows the effectiveness of ultrasound-assisted synthesis. The study reveals that using ultrasonic irradiation enhances the reaction rate compared to conventional methods. This implies that the synthesis of compounds like this compound could benefit from ultrasound-assisted techniques for improved efficiency and yield (Harikumar & Rajendran, 2014).
Fluorination Techniques
A study on the fluorination of aromatic compounds using xenon difluoride in the presence of boron trifluoride etherate presents a method that could be relevant to modifying compounds like this compound. This research highlights a pathway to introduce fluorine atoms into aromatic compounds, potentially offering a route to synthesize or modify the compound (Fedorov et al., 2015).
Organocatalytic Syntheses
Another study describes the organocatalytic syntheses of benzoxazoles and benzothiazoles via C-H functionalization and C-O/S bond formation using aryl iodide and oxone. This process showcases the potential of organocatalysis in constructing heterocyclic compounds, which may offer insights into synthesizing related structures or derivatives of this compound (Alla, Sadhu, & Punniyamurthy, 2014).
Luminescent Metal–Organic Frameworks (MOFs)
Research on zinc-based metal–organic frameworks demonstrates the capability of MOFs for sensing applications, such as detecting Fe3+, Cr2O72−, CrO42− in water, and nitrobenzene in ethanol. The luminescent properties of these frameworks could be explored in the context of designing sensors or other applications involving this compound or its derivatives (Xu et al., 2020).
properties
IUPAC Name |
1-bromo-3-fluoro-2-nitro-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO3/c14-10-6-7-11(12(15)13(10)16(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIODQJNAKWFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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